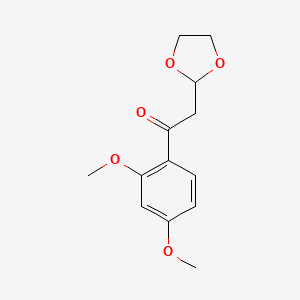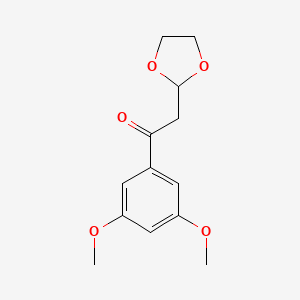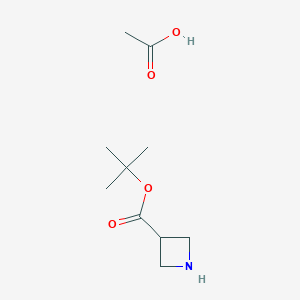
2-(3-Bromo-2,4-difluorophenyl)acetonitrile
Descripción general
Descripción
2-(3-Bromo-2,4-difluorophenyl)acetonitrile, also known as 2-BDBF, is a versatile and useful reagent used in a variety of laboratory experiments. It is an organic compound composed of a bromo-difluorophenyl group and an acetonitrile group. 2-BDBF has been studied extensively in a range of scientific disciplines and has been found to have a variety of applications. In addition, we will discuss the advantages and limitations of using 2-BDBF in laboratory experiments, and list potential future directions for research.
Aplicaciones Científicas De Investigación
-
Field : Organic Chemistry
Application : “2-(3-Bromo-4-fluorophenyl)acetonitrile” is a chemical sold by Thermo Scientific Chemicals . It’s likely used in various organic synthesis procedures, given its structure.
Methods : The specific methods of application would depend on the particular synthesis procedure being carried out. Typically, such a compound would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH.
Results : The outcomes of such procedures would vary widely depending on the specific reactions being carried out.
-
Field : Organic Chemistry
Application : “3-BROMO-2,4-DIFLUOROPHENYLACETONITRILE” is another similar compound . It’s likely used in various organic synthesis procedures.
Methods : As with the previous compound, the specific methods of application would depend on the particular synthesis procedure being carried out.
Results : The outcomes of such procedures would vary widely depending on the specific reactions being carried out.
-
Field : Organic Chemistry
Application : “2,6-Difluorophenylboronic acid” is used in the Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .
Methods : This involves a palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides or triflates to form carbon-carbon bonds.
Results : This reaction is used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .
-
Field : Medicinal Chemistry
Application : A compound with a similar structure, “1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin)”, was discovered and advanced into clinical trials for the treatment of insomnia .
Methods : The specific methods of application would involve complex organic synthesis procedures to create the compound, followed by various in vitro and in vivo testing procedures.
Results : The compound was found to be a potent inverse-agonist of 5-HT2A .
-
Field : Organic Chemistry
Application : “2-(3-bromo-2,6-difluorophenyl)acetonitrile” is a chemical sold by MilliporeSigma . It’s likely used in various organic synthesis procedures, given its structure.
Methods : The specific methods of application would depend on the particular synthesis procedure being carried out. Typically, such a compound would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH.
Results : The outcomes of such procedures would vary widely depending on the specific reactions being carried out.
-
Field : Organic Chemistry
Application : “2-(3-bromo-2,4-difluorophenyl)acetonitrile” is another similar compound . It’s likely used in various organic synthesis procedures.
Methods : As with the previous compound, the specific methods of application would depend on the particular synthesis procedure being carried out.
Results : The outcomes of such procedures would vary widely depending on the specific reactions being carried out.
-
Field : Organic Chemistry
Application : “2-(3-bromo-2,6-difluorophenyl)acetonitrile” is a chemical sold by MilliporeSigma . It’s likely used in various organic synthesis procedures, given its structure.
Methods : The specific methods of application would depend on the particular synthesis procedure being carried out. Typically, such a compound would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH.
Results : The outcomes of such procedures would vary widely depending on the specific reactions being carried out.
-
Field : Organic Chemistry
Application : “2-(3-bromo-2,4-difluorophenyl)acetonitrile” is another similar compound . It’s likely used in various organic synthesis procedures.
Methods : As with the previous compound, the specific methods of application would depend on the particular synthesis procedure being carried out.
Results : The outcomes of such procedures would vary widely depending on the specific reactions being carried out.
Propiedades
IUPAC Name |
2-(3-bromo-2,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-6(10)2-1-5(3-4-12)8(7)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITACQBHAMKMRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,4-difluorophenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid](/img/structure/B1400346.png)











